3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromo-3-nitropyrazole with a suitable propanoic acid derivative. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
Oxidation: Formation of more oxidized derivatives of the compound.
Reduction: Formation of 3-(5-amino-3-nitro-1H-pyrazol-1-yl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro and bromine groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
- 3-(5-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid
- 3-(5-bromo-3-amino-1H-pyrazol-1-yl)propanoic acid
Uniqueness
3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both bromine and nitro groups on the pyrazole ring.
Properties
Molecular Formula |
C6H6BrN3O4 |
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Molecular Weight |
264.03 g/mol |
IUPAC Name |
3-(5-bromo-3-nitropyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H6BrN3O4/c7-4-3-5(10(13)14)8-9(4)2-1-6(11)12/h3H,1-2H2,(H,11,12) |
InChI Key |
ZKSVZFKSACDHBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CCC(=O)O)Br |
Origin of Product |
United States |
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